molecular formula C34H38F6IrP3 B7800164 CID 137309237

CID 137309237

Cat. No. B7800164
M. Wt: 845.8 g/mol
InChI Key: LXKHQEQLBSJJCO-JXNOXZOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 137309237 is a useful research compound. Its molecular formula is C34H38F6IrP3 and its molecular weight is 845.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 137309237 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 137309237 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 137309237 involves the conversion of 2,4-dichloro-5-nitropyrimidine to the final product through a series of reactions.

Starting Materials
2,4-dichloro-5-nitropyrimidine, Sodium hydride, Methyl iodide, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes., Step 2: Add methyl iodide dropwise to the reaction mixture and stir for an additional 2 hours., Step 3: Quench the reaction by adding water and extract the organic layer with ethyl acetate., Step 4: Wash the organic layer with water and dry over sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 6: Dissolve the crude product in a mixture of ethanol and water and add sodium hydroxide. Stir the mixture at room temperature for 2 hours., Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate., Step 8: Wash the organic layer with water and dry over sodium sulfate., Step 9: Concentrate the organic layer under reduced pressure to obtain the final product, CID 137309237.

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);methyl(diphenyl)phosphane;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H13P.C8H12.F6P.Ir/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*2-11H,1H3;1-2,7-8H,3-6H2;;/q;;;-1;+1/b;;2-1-,8-7-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKHQEQLBSJJCO-JXNOXZOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1/C=C\CC/C=C\C1.F[P-](F)(F)(F)(F)F.[Ir+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38F6IrP3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

845.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137309237

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